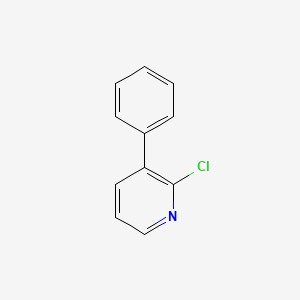

2-Chloro-3-phenylpyridine

Descripción

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated pyridine derivatives are highly valued in organic synthesis due to the reactivity of the carbon-halogen bond. This bond can readily participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the facile introduction of diverse functional groups. This versatility makes them indispensable intermediates in the synthesis of complex organic molecules.

In medicinal chemistry, the pyridine scaffold is a common motif found in numerous approved drugs. nih.govresearchgate.net The introduction of a halogen atom can significantly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for drug efficacy. researchgate.net Furthermore, the halogen atom can act as a key binding element in interactions with biological targets.

Historical Context and Evolution of Research on Phenylpyridines

The synthesis of the parent compound, 2-phenylpyridine (B120327), was first reported in the early 20th century. wikipedia.org Early methods often involved the reaction of organometallic reagents, such as phenyllithium, with pyridine. wikipedia.org The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of phenylpyridines and their derivatives, offering more efficient and versatile routes. chemeo.com

Research into phenylpyridines has evolved from fundamental synthetic explorations to their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where their metal complexes exhibit valuable photophysical properties. wikipedia.org More recently, the focus has expanded to their potential as scaffolds in medicinal and agrochemical research.

Academic Research Landscape of 2-Chloro-3-phenylpyridine

The academic research landscape for this compound is primarily centered on its utility as a synthetic intermediate. A significant portion of the research focuses on leveraging the reactive chlorine atom for the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions are a dominant theme in the literature, enabling the introduction of various substituents at the 2-position of the pyridine ring.

Studies have explored the use of this compound in the synthesis of novel heterocyclic systems and as a precursor for compounds with potential biological activity. For instance, derivatives of this compound have been investigated for their herbicidal and insecticidal properties. mdpi.commdpi.com

Overview of Key Research Areas and Challenges

The primary research area involving this compound is its application as a building block in the synthesis of functional molecules. Key areas of investigation include:

Cross-Coupling Reactions: The development of efficient and selective palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 2-position. rsc.org

Synthesis of Biologically Active Molecules: The use of this compound as a starting material for the synthesis of novel compounds with potential applications in medicine and agriculture. mdpi.commdpi.com

Development of Fused Heterocyclic Systems: The construction of more complex, polycyclic aromatic systems by elaborating the this compound scaffold. rsc.org

A significant challenge in the chemistry of 2,3-disubstituted pyridines is achieving regioselective synthesis. rsc.org The synthesis of this compound itself requires careful control of reaction conditions to ensure the desired substitution pattern. Furthermore, the reactivity of the 2-chloro group can sometimes be challenging to control in the presence of other functional groups.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | chemspider.com |

| Molecular Weight | 189.64 g/mol | chemspider.com |

| CAS Number | 31557-57-0 | chemicalbook.com |

Table 2: Key Synthetic Reactions Involving this compound and Related Compounds

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 2-Aryl-3-phenylpyridines | Formation of C-C bonds, synthesis of biaryl compounds. rsc.org |

| Metallation | Strong base (e.g., LDA), electrophile | 2-Chloro-3-phenyl-4-substituted pyridines | Functionalization of the pyridine ring at the 4-position. rsc.org |

| Nucleophilic Aromatic Substitution | Amines, alkoxides | 2-Amino/Alkoxy-3-phenylpyridines | Introduction of nitrogen and oxygen functionalities. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIPMNNQJZQJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376468 | |

| Record name | 2-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-57-0 | |

| Record name | 2-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Phenylpyridine and Its Analogs

Classical and Conventional Synthetic Routes to 2-Chloro-3-phenylpyridine Scaffolds

Traditional methods for constructing the this compound framework often involve multi-step sequences starting from pyridine (B92270) or acyclic precursors. These routes, while established, sometimes face limitations in terms of yield and regioselectivity.

One of the most direct and widely used methods for the synthesis of 2-chloropyridines is the chlorination of the corresponding 2-pyridone (or 2-hydroxypyridine) tautomer. wikipedia.org The conversion of a pyridone to a 2-chloropyridine (B119429) is a fundamental transformation in heterocyclic chemistry. For the specific synthesis of this compound, the precursor would be 3-phenyl-2-(1H)-pyridone.

The reaction is typically accomplished using strong chlorinating agents that can convert the hydroxyl group of the pyridone into a chloro substituent. Common reagents for this transformation include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂) , often in the presence of a N,N-dialkyl-substituted formamide. google.com

Phosgene (COCl₂) or its derivatives

The Vilsmeier formylation of secondary enamides can also lead to the formation of 2-chloropyridines in a general synthesis. rsc.org The chlorination of 2-hydroxypyridine with phosphoryl chloride was one of the original methods for preparing 2-chloropyridine itself. wikipedia.org This approach remains a cornerstone for accessing 2-chloro-substituted pyridine rings.

The pyridine ring itself can be constructed from acyclic precursors through various condensation and cyclization reactions. numberanalytics.com While these methods are general for pyridine synthesis, they can be adapted to produce substituted derivatives like this compound by choosing appropriately substituted starting materials.

Chichibabin Pyridine Synthesis : This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgijpsonline.com While it is a foundational method, it often suffers from low yields. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This two-step process allows for the generation of 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration. organic-chemistry.org The versatility of this method could allow for the introduction of phenyl and other groups at desired positions, although incorporating a chloro group directly at the 2-position would depend on the specific precursors used.

Multi-component Reactions : Various multi-component reactions provide access to highly substituted pyridines. For instance, a copper-catalyzed condensation of oxime acetates and α,β-unsaturated ketimines offers a route to polysubstituted pyridines under mild conditions. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed for the green synthesis of symmetrical pyridines. rsc.org Adapting these to create an unsymmetrical this compound would require careful selection of non-symmetrical starting materials.

Directly halogenating a pre-formed pyridine ring is another key strategy. However, the pyridine ring's electronic nature makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), and the reaction's regioselectivity can be difficult to control. wikipedia.orgdigitellinc.com

Halogenation of Pyridine N-Oxides : A common and effective strategy to overcome the low reactivity and achieve regioselectivity is to first oxidize the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This activation enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution. researchgate.netresearchgate.net The N-oxide can be treated with reagents like oxalyl chloride or phosphoryl chloride to introduce a chlorine atom at the 2-position, followed by deoxygenation to yield the desired 2-chloropyridine. wikipedia.orgresearchgate.net

Halogenation via Zincke Intermediates : A modern approach to achieve selective halogenation involves the ring-opening of pyridine to form acyclic Zincke imine intermediates. nih.govchemrxiv.org These intermediates can undergo highly regioselective halogenation under mild conditions, followed by a ring-closing reaction to regenerate the pyridine ring, now with a halogen at a specific position, such as C3. nih.govnsf.gov For instance, ring-opening of 3-phenylpyridine can produce a Zincke imine, which can then be halogenated and cyclized. chemrxiv.orgnsf.gov

Sandmeyer Reaction : For precursors where an amino group is present at the 2-position (e.g., 2-amino-3-phenylpyridine), the Sandmeyer reaction provides a classical route to introduce a chloro group. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite, nitrosyl chloride) in the presence of hydrochloric acid, followed by decomposition in the presence of a copper(I) chloride catalyst. google.commdpi.com

Modern and Sustainable Synthetic Strategies for Functionalized Phenylpyridines

Recent decades have seen the rise of powerful new synthetic methods, particularly those using transition metals to catalyze the activation of otherwise inert C-H bonds. These reactions offer novel, atom-economical routes to functionalized molecules.

Transition metal-catalyzed C-H activation has become a significant tool in organic synthesis, allowing for the direct functionalization of C-H bonds. rsc.orgnih.govacs.org In the context of phenylpyridines, the pyridine nitrogen often acts as a directing group, guiding the metal catalyst to functionalize a specific C-H bond, typically at the ortho-position of the phenyl ring. researchgate.netrsc.org This approach is highly valuable for creating a diverse range of functionalized phenylpyridine analogs. Various metals, including palladium, rhodium, and copper, have been employed in these transformations. ijpsonline.comrsc.org

A prime example of modern C-H activation is the palladium-catalyzed ortho-chlorination of 2-phenylpyridine (B120327). rsc.org In this reaction, the nitrogen atom of the pyridine ring directs the palladium catalyst to the ortho C-H bond of the phenyl group, leading to highly regioselective chlorination. nih.govrsc.org This transformation represents a direct and efficient method for creating ortho-chlorinated 2-phenylpyridine derivatives, which are themselves valuable building blocks.

Several systems have been developed for this purpose, utilizing different chlorine sources and reaction conditions. Jafarpour and coworkers reported a protocol using acid chlorides as the chlorinating agents. thieme-connect.com This method was noted as the first successful palladium-catalyzed monoselective ortho-C-H chlorination of 2-arylpyridines. thieme-connect.com Other studies have utilized N-chlorosuccinimide (NCS) as the chlorine source. nih.gov These reactions are prized for their high regioselectivity, often occurring at the less sterically hindered ortho C-H bond when the phenyl ring is meta-substituted. rsc.org

| Substrate | Catalyst | Chlorine Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Pd(OAc)₂ | Benzoyl chloride | CuCl₂, 1,4-dioxane, 140 °C, 24 h | 92% | thieme-connect.com |

| 2-Phenylpyridine | Pd(OAc)₂ | 4-Methoxybenzoyl chloride | CuCl₂, 1,4-dioxane, 140 °C | ~Quantitative | thieme-connect.com |

| 2-Phenylpyridine | Pd(OAc)₂ | 2-Chloroacetyl chloride | CuCl₂, 1,4-dioxane, 140 °C | 80% | thieme-connect.com |

| 2-Phenylpyridine | Pd(OAc)₂ | N-chlorosuccinimide (NCS) | AcOH/MeCN | 79% | rsc.org |

| 2-Phenylpyridine | Pd(OAc)₂ | Arylmethyl chlorides | K₂CO₃, toluene, 130 °C | 86% | researchgate.net |

The mechanism of these reactions is believed to involve the formation of a palladacycle intermediate, followed by oxidative addition of the chlorine source and subsequent reductive elimination to yield the chlorinated product and regenerate the Pd(II) catalyst. rsc.orgnih.gov These advanced methods highlight the power of C-H activation to provide clean, selective, and direct routes for the functionalization of phenylpyridine scaffolds. thieme-connect.com

Transition Metal-Catalyzed C-H Activation and Functionalization

Copper-Catalyzed C-H Acyloxylation of 2-Phenylpyridines

An efficient method for the direct ortho-acyloxylation of 2-phenylpyridine with carboxylic acids has been developed using a copper catalyst and oxygen as the oxidant. nih.govrsc.orgnorthampton.ac.ukdntb.gov.ua This process is advantageous due to the use of an inexpensive and abundant copper catalyst, along with molecular oxygen as a green and readily available oxidant. nih.govrsc.orgnorthampton.ac.uk The reaction demonstrates broad substrate scope, accommodating various aromatic, cinnamic, and aliphatic acids to produce the corresponding acyloxylated products in moderate to excellent yields. nih.govrsc.orgnorthampton.ac.uk

The reaction is believed to proceed through a mechanism where Cu(I) is first oxidized to Cu(II) by oxygen. The Cu(II) species then reacts with the carboxylic acid to form a cupric carboxylate. Subsequently, with the guidance of the pyridine's nitrogen atom, an ortho-C–H bond of the phenyl ring is metalated, forming a cyclometalated Cu(II) intermediate. nih.gov This methodology offers a practical and operationally simple approach for creating C-O bonds through C-H activation. nih.govrsc.orgnorthampton.ac.uk

In a related development, a copper(II)-catalyzed C-O coupling reaction of 2-phenylpyridines with aliphatic diols has been achieved, showcasing the versatility of copper catalysis in C-H functionalization to form various aroxyl ethanols. researchgate.net

Table 1: Copper-Catalyzed Acyloxylation of 2-Phenylpyridine with Various Carboxylic Acids

| Entry | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoic acid | 2-(2-Benzoyloxyphenyl)pyridine | 85 |

| 2 | 4-Methylbenzoic acid | 2-(2-(4-Methylbenzoyloxy)phenyl)pyridine | 82 |

| 3 | 4-Methoxybenzoic acid | 2-(2-(4-Methoxybenzoyloxy)phenyl)pyridine | 78 |

| 4 | Cinnamic acid | 2-(2-(Cinnamoyloxy)phenyl)pyridine | 75 |

| 5 | Acetic acid | 2-(2-Acetoxyphenyl)pyridine | 65 |

Note: This table is a representative example based on findings and is not exhaustive.

Ruthenium-Catalyzed Direct Arylation of Heteroaromatics and 2-Phenylpyridine Derivatives

Ruthenium-based catalysts have emerged as effective tools for the direct arylation of heteroaromatics, including 2-phenylpyridine derivatives, via C-H bond activation. researchgate.netmdpi.com These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods by reducing the need for pre-functionalized starting materials. researchgate.net

One notable system employs the inexpensive and recyclable catalyst RuCl₃·xH₂O in a green medium like PEG-400, without the need for additional ligands or additives. researchgate.netrsc.org This method has demonstrated excellent functional group compatibility and allows for the synthesis of both mono- and diarylated products by adjusting the reaction conditions. researchgate.netrsc.org The catalytic system can also be scaled up to the gram level with low catalyst loading and can be recycled multiple times without significant loss of activity. rsc.org

Other ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, have also been utilized for the direct arylation of 2-phenylpyridine with aryl halides. mdpi.com The product distribution (mono- versus diarylation) can be influenced by the nature of the aryl halide used. mdpi.com Furthermore, water has been successfully employed as a non-toxic and recoverable solvent for the direct mono-orthoarylation of 2-phenylpyridine with (hetero)aryl chlorides using specific ruthenium(II)-N-heterocyclic carbene (NHC) complexes. mdpi.comresearchgate.net

Table 2: Ruthenium-Catalyzed Direct Arylation of 2-Phenylpyridine

| Entry | Arylating Agent | Catalyst System | Product(s) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Chloro-3-fluorobenzene | RuCl₃·xH₂O / PEG-400 | Mono- and diarylated | 93 (gram scale) |

| 2 | Bromobenzene | [RuCl₂(p-cymene)]₂ / DBU / PPh₃ | Mono- and diarylated | 26 (mono), 71 (di) |

| 3 | Bromo-anisaldehyde | [RuCl₂(p-cymene)]₂ / DBU / PPh₃ | Monoarylated | - |

| 4 | Phenyl chloride | [RuCl₂(η⁶,η¹-arene-CH₂-NHC)] / KOAc / H₂O | Monoarylated | Good |

Note: This table is a representative example based on findings and is not exhaustive. Yields for entry 3 were not specified in the source.

Solvent-Free and Green Chemistry Approaches in Pyridine Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for synthesizing pyridine derivatives. nih.gov These "green chemistry" approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.netnih.gov Key strategies include solvent-free reactions, the use of green catalysts, and microwave-assisted synthesis. nih.govrsc.orgrsc.orgtandfonline.comconicet.gov.ar

Solvent-free synthesis, in particular, offers a highly efficient and clean method for producing pyridine analogs. rsc.orgrsc.orgtandfonline.comconicet.gov.ar For instance, the one-pot, three-component synthesis of 2,4,6-triarylpyridines can be achieved by reacting substituted benzaldehydes, acetophenones, and ammonium acetate without any solvent, using a reusable heterogeneous catalyst like ZSM-5. tandfonline.com This method is praised for its mild reaction conditions, simple workup, and high yields. tandfonline.com Similarly, highly substituted pyridines have been synthesized under solvent-free conditions from aldehydes, malononitrile, and ammonium acetate, catalyzed by triethylamine. tandfonline.com

Another green approach involves the use of Wells-Dawson heteropolyacids as catalysts in Hantzsch-like multicomponent reactions to produce functionalized pyridines under solvent-free conditions at elevated temperatures. conicet.gov.ar Microwave-assisted synthesis has also been recognized as a green chemistry tool, significantly reducing reaction times and often leading to purer products with high yields in pyridine synthesis. nih.govacs.org

Multicomponent Reactions for the Synthesis of Pyridine Analogs

Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.com These reactions are particularly valuable for constructing pyridine and its derivatives, which are important heterocyclic scaffolds in various fields. bohrium.com MCRs align well with the principles of green chemistry by simplifying procedures and allowing for greater product diversity under flexible reaction conditions. bohrium.com

The synthesis of pyridine derivatives through MCRs can be categorized into three-component and four-component reactions, which can be either metal-free or metal-catalyzed. bohrium.com

A functional and environmentally friendly one-pot, four-component reaction for synthesizing novel pyridine derivatives involves reacting p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation. nih.govacs.org This method is notable for its excellent yields (82%–94%), short reaction times (2–7 minutes), and the production of pure products with low-cost processing. nih.govacs.org

Another example is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, an isocyanide-based multicomponent reaction, which is a versatile tool for synthesizing imidazo[1,2-a]pyridines. mdpi.com This reaction can be performed under mild, one-pot conditions to create functionalized products, such as those containing azide moieties, which can serve as platforms for further chemical transformations. mdpi.com

Photoredox Catalysis in Halogenated Pyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of reactive intermediates under mild conditions. acs.orgrsc.orgprinceton.edusigmaaldrich.com This methodology is particularly relevant for the synthesis of halogenated compounds, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. rsc.org

In the context of halogenated pyridine synthesis, photoredox catalysis can facilitate reactions that are often challenging to achieve through traditional thermal methods. princeton.edu The process generally involves a photocatalyst, such as a ruthenium or iridium complex or an organic dye, which absorbs visible light and initiates a single-electron transfer (SET) process with a substrate. princeton.edusigmaaldrich.com This generates a radical ion, which can then undergo further reactions to introduce a halogen atom.

For instance, photoredox-catalyzed atom transfer radical addition (ATRA) reactions can be used to introduce haloalkyl groups onto unsaturated systems. rsc.org While not directly synthesizing a halogenated pyridine ring, the principles can be applied to functionalize pyridine derivatives. A general mechanism might involve the reduction of an alkyl bromide by the photoexcited catalyst to form a carbon-centered radical, which can then add to a suitable acceptor. rsc.org

A pyridine-based donor-acceptor molecule has been developed as a highly reactive organophotocatalyst that can facilitate the reductive cleavage of C-Br bonds. acs.org This demonstrates the potential of pyridine structures themselves to act as key components in photoredox systems. Furthermore, modular synthetic approaches involving palladium- or copper-catalyzed coupling of imidazole precursors with halogenated pyridines have been used to create ligands for nickel complexes used in photoredox catalysis for CO₂ reduction, highlighting the integration of halogenated pyridines in the construction of photocatalytic systems. berkeley.edu

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3 Phenylpyridine

Reactivity Profiles of the Pyridine (B92270) Nucleus in 2-Chloro-3-phenylpyridine

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property significantly influences its reactivity, making it less susceptible to electrophilic attack compared to benzene (B151609), but more prone to nucleophilic substitution.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with a good leaving group like chlorine at the 2- or 4-position, is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net Aromaticity is subsequently restored by the expulsion of the leaving group.

For 2-chloropyridine (B119429) derivatives, the reaction is facilitated by the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Studies on various 2-chloropyridine derivatives show that the reaction rate is influenced by the electronic nature of other substituents on the ring. nih.gov Electron-withdrawing groups tend to enhance the rate of substitution by further stabilizing the anionic intermediate. nih.gov

Table 1: Examples of Nucleophilic Substitution on 2-Chloropyridine Systems

| Substrate | Nucleophile | Product | Observations |

| 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridine | Reaction follows second-order kinetics, consistent with an addition-elimination mechanism. rsc.org |

| 2-Chloropyridine derivatives | Glutathione | 2-Glutathionyl-pyridine conjugates | Catalyzed by microsomal glutathione S-transferase 1; reaction rate is dependent on the electron-withdrawing strength of substituents. nih.govresearchgate.net |

| 2-Halogenated N-methylpyridinium ions | Piperidine | 2-Piperidino-N-methylpyridinium ion | The reactivity order is 2-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a mechanism where deprotonation of the addition intermediate is rate-determining. rsc.orgnih.gov |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. The ring nitrogen has two deactivating effects: its electronegativity reduces the electron density of the ring, and under the acidic conditions typical for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge strongly deactivates the ring towards attack by electrophiles. youtube.com

When forced to react, substitution occurs preferentially at the 3- or 5-position (meta to the nitrogen), as the cationic intermediates for attack at the 2-, 4-, and 6-positions are highly disfavored due to placing a positive charge on the already electron-deficient nitrogen atom. quora.comgcwgandhinagar.com In this compound, the most likely position for electrophilic attack on the pyridine nucleus would be the 5-position. However, such reactions are rare and typically require harsh conditions and the presence of activating groups. gcwgandhinagar.com

Transformations Involving the Phenyl Moiety

The phenyl group at the 3-position of the pyridine ring behaves as a typical aromatic ring and can undergo its own set of transformations, primarily electrophilic aromatic substitution.

Ortho-, Meta-, and Para-Functionalization of the Phenyl Ring

The phenyl ring of 2-phenylpyridine (B120327) and its derivatives is readily functionalized. A particularly powerful and widely studied method is the directing-group-assisted ortho-C–H functionalization. In this process, the pyridine nitrogen atom acts as a directing group, coordinating to a transition metal catalyst (commonly palladium) and directing the activation and subsequent functionalization to the ortho-position of the phenyl ring. researchgate.net This methodology allows for the highly regioselective introduction of a wide variety of functional groups.

Table 2: Examples of Palladium-Catalyzed Ortho-C-H Functionalization of 2-Phenylpyridine Systems

| Reaction Type | Reagent(s) | Catalyst System | Product |

| Arylation | Potassium aryl trifluoroborate | Pd(OAc)₂ | ortho-Arylated 2-phenylpyridine |

| Arylation | Fluoroarenes | Pd/SPhos | ortho-Arylated 2-phenylpyridine researchgate.net |

| Alkylation | Alkyl bromides | NiBr₂·3H₂O / Bathophenanthroline | ortho-Alkylated 2-phenylpyridine nih.gov |

Beyond ortho-functionalization, standard electrophilic aromatic substitution reactions can occur on the phenyl ring. The 2-chloropyridin-3-yl substituent is generally considered deactivating due to the electron-withdrawing nature of the pyridine ring. Therefore, it would direct incoming electrophiles to the meta-positions of the phenyl ring. However, under different reaction conditions, such as those for C-H activation, other positions can be targeted. Functionalization at the meta and para positions of the phenyl ring has also been achieved, often requiring specific synthetic strategies to overcome the directing effect of the pyridine. nih.gov

Influence of the Phenyl Group on Pyridine Reactivity

The phenyl group at position 3 influences the electronic properties and reactivity of the pyridine nucleus. While it is electron-withdrawing by induction, it can donate electron density through resonance. This dual effect modifies the electron density distribution within the pyridine ring.

Compared to a strongly electron-withdrawing group like a nitro group, the phenyl group is less activating for nucleophilic substitution at the 2-position. Conversely, for electrophilic substitution on the pyridine ring, the phenyl group may have a slight activating effect at the ortho and para positions relative to it (C4 and C6), but the overriding deactivating effect of the ring nitrogen still dominates. Studies on 3-substituted pyridines have shown that the nature of the substituent significantly impacts the regioselectivity of nucleophilic addition. researchgate.net

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the 2-position of this compound is the most reactive site for many transformations. Its reactivity is primarily as a leaving group in nucleophilic aromatic substitution and as a handle for transition-metal-catalyzed cross-coupling reactions.

As detailed in section 3.1.1., the C2-chlorine is readily displaced by a variety of nucleophiles via the SNAr mechanism. youtube.comyoutube.com This reaction is a cornerstone for the synthesis of a wide range of substituted 3-phenylpyridine derivatives.

Furthermore, the C-Cl bond at the 2-position is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Catalysts based on palladium and nickel are commonly employed to couple 2-chloropyridines with various partners. nih.gov These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines.

Sonogashira Coupling: Reaction with terminal alkynes.

Cross-Electrophile Coupling: Reductive coupling with other organic halides, such as alkyl bromides. nih.gov

The efficiency of these cross-coupling reactions can sometimes be challenging for 2-chloropyridines compared to their 3- and 4-chloro counterparts, potentially due to the coordination of the pyridine nitrogen to the metal center, which can sometimes inhibit the catalytic cycle. researchgate.net However, the development of specialized ligand systems has enabled a broad scope for these transformations. researchgate.netresearchgate.net

Table 3: Cross-Coupling Reactions Involving the C2-Chlorine of 2-Chloropyridines

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| C-H Arylation | Fluoroarenes | Pd/SPhos | 2-Arylpyridines researchgate.net |

| Cross-Electrophile Coupling | Alkyl Bromides | NiBr₂ / Bathophenanthroline | 2-Alkylpyridines nih.govnih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids | Ni(II)/NHC/P(OR)₃ | 2-Arylpyridines researchgate.net |

Detailed Mechanistic Investigations of Key Transformations

In transition metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates is a key feature. For substrates like this compound, the reaction mechanism often involves the formation of a five- or six-membered metallacycle intermediate through a process known as cyclometalation or chelation-assisted C-H activation. rsc.orgrsc.org The pyridine nitrogen can coordinate to the metal center, directing the activation of a nearby C-H or C-Cl bond.

For example, in palladium-catalyzed reactions, a common intermediate is a palladacycle, formed by the coordination of the pyridine nitrogen to the palladium center followed by oxidative addition of the C-Cl bond. rsc.org This intermediate then participates in the subsequent steps of the catalytic cycle. In some cases, particularly in C-H activation contexts, dimeric species such as chloro-bridging dimers can also form. nih.gov The IUPAC defines an intermediate as a molecular entity with a lifetime longer than a molecular vibration that is formed from the reactants and reacts further to give the products. wikipedia.org The transition state, by contrast, is a high-energy configuration along the reaction coordinate that has a very short lifetime. taylorandfrancis.com Characterizing these transient species often requires a combination of spectroscopic techniques and computational modeling.

Kinetic studies are essential for mapping out the complete catalytic cycle and identifying the rate-determining step of a reaction. These studies involve measuring reaction rates under varying concentrations of reactants, catalysts, and ligands to determine the reaction order with respect to each component.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling of this compound (Ar-Cl) with a coupling partner (R-M) typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate (Ar-Pd(II)-Cl). wikipedia.org

Transmetalation: The organometallic coupling partner (R-M) transfers its organic group (R) to the palladium center, displacing the chloride and forming a new intermediate (Ar-Pd(II)-R).

Reductive Elimination: The two organic fragments (Ar and R) are eliminated from the palladium center, forming the final product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. wikipedia.orgrsc.org

The reactivity of this compound is significantly influenced by both steric and electronic factors. These effects can impact the rate and outcome of chemical transformations.

Electronic Effects:

The chlorine atom at the C-2 position is an electronegative, electron-withdrawing group. This makes the C-2 carbon atom more electrophilic and susceptible to nucleophilic attack.

The pyridine nitrogen is also strongly electron-withdrawing, which further activates the C-2 and C-6 positions towards nucleophilic substitution.

The phenyl group at the C-3 position can exert both inductive and resonance effects, modulating the electron density of the pyridine ring. Studies on analogous 2-phenylpyridine systems have shown that electron-donating substituents on the phenyl ring can enhance reaction rates in some palladium-catalyzed C-H activation reactions, while electron-withdrawing groups can decrease the yield. rsc.org

Steric Effects:

The phenyl group at the C-3 position introduces considerable steric hindrance around the C-2 reaction center. This bulkiness can impede the approach of large nucleophiles or bulky catalyst complexes, potentially slowing down reaction rates. nih.gov

This steric crowding can also influence regioselectivity in reactions where multiple sites are available for functionalization. For instance, the steric bulk of the phenyl group might direct an incoming reagent to a less hindered position on the molecule. The interplay between steric hindrance and electronic activation determines the ultimate reactivity and selectivity. nih.gov

| Structural Feature | Effect Type | Influence on Reactivity |

|---|---|---|

| Chlorine at C-2 | Electronic (Inductive) | Increases electrophilicity of C-2, activating it for nucleophilic attack. |

| Pyridine Nitrogen | Electronic (Inductive/Mesomeric) | Withdraws electron density, activating the ring for nucleophilic substitution. Acts as a directing group in metal catalysis. rsc.org |

| Phenyl at C-3 | Electronic | Modulates ring electron density; substituents on the phenyl ring can further tune reactivity. rsc.org |

| Phenyl at C-3 | Steric | Hinders access to the C-2 position, potentially slowing reactions with bulky reagents or catalysts. nih.gov |

Stability and Degradation Pathways of this compound

This compound is generally stable under standard laboratory storage conditions, typically in a cool, dry, and well-ventilated area away from incompatible materials. guidechem.com However, like many halogenated aromatic compounds, it can undergo degradation when exposed to certain environmental conditions, such as high temperatures or ultraviolet (UV) light.

While specific degradation studies on this compound are not extensively documented, potential pathways can be inferred from studies on similar molecules like 2-chloropyridine. Photodegradation is a likely pathway, particularly in aqueous environments. Exposure to UV light can lead to the homolytic cleavage of the C-Cl bond, generating a pyridyl radical. This highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with water and oxygen. nih.gov

Studies on the photodegradation of 2-chloropyridine have identified several intermediate products, including hydroxylated pyridines, and ring-opened products such as 1H-pyrrole-2-carboxaldehyde. nih.gov It is plausible that this compound could follow a similar degradation route, leading to the formation of hydroxylated 3-phenylpyridines and other complex intermediates.

Additionally, microbial degradation is a possible pathway in soil and water. Certain microorganisms have been shown to degrade alkylpyridines, often initiating the process through oxidation or ring cleavage. nih.gov A potential biodegradation pathway for this compound could involve initial enzymatic hydroxylation followed by cleavage of the pyridine ring.

Applications in Catalysis and Advanced Materials Science

2-Chloro-3-phenylpyridine and its Derivatives as Ligands in Organometallic Chemistry

This compound belongs to the broader class of 2-phenylpyridine (B120327) ligands, which are renowned for their ability to form stable cyclometalated complexes with a variety of transition metals. nih.govwikipedia.org This process, known as orthometalation, involves the coordination of the pyridine (B92270) nitrogen atom and the formation of a metal-carbon bond at the ortho-position of the phenyl ring, creating a stable five-membered chelate ring. nih.gov The substituents on the 2-phenylpyridine scaffold, such as the chloro and phenyl groups in this compound, play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and photophysical characteristics. acs.org

Complexes of Gold(III), Palladium(II), and Platinum(II) with 2-phenylpyridine-type ligands have demonstrated significant utility in catalysis.

Gold(III) Complexes: While the chemistry of organogold(III) is less explored than that of Gold(I), complexes featuring C,N-cyclometalated ligands have gained interest. nih.gov Direct auration of 2-phenylpyridine ligands can be achieved using methods like microwave irradiation or through rhodium-mediated catalytic processes to yield stable chlorogold(III) complexes. nih.gov These complexes are investigated for their unique photophysical properties and potential applications in catalysis.

Palladium(II) Complexes: Orthometalated palladium(II) complexes are well-established as intermediates in catalytic reactions, particularly cross-coupling reactions like the Heck reaction. acs.org The formation of dimeric, orthometalated di(μ-acetato)dipalladium(II) complexes with substituted 2-phenylpyridines is a common strategy. nih.gov These stable palladium complexes can serve as catalysts themselves or as precursors for other metal complexes via transmetalation. nih.govnih.gov

Platinum(II) Complexes: Platinum(II) complexes with cyclometalated 2-phenylpyridine ligands are known for their luminescence and have been studied for applications in organic light-emitting diodes (OLEDs). wikipedia.org The emission properties of these complexes are highly sensitive to the substituents on the ligand, with fluorination, for example, significantly modifying the emission wavelengths. wikipedia.org These complexes also exhibit catalytic potential, with their reactivity influenced by the nature of both the cyclometalated ring and ancillary ligands. acs.org

Table 1: Overview of Metal Complexes with 2-Phenylpyridine Type Ligands and Their Applications

| Metal Center | Complex Type | Key Features & Applications |

|---|---|---|

| Gold(III) | Cyclometalated C^N | Studied for photophysical properties; potential in catalysis. nih.gov |

| Palladium(II) | Orthometalated C^N | Precursors and active catalysts in cross-coupling reactions (e.g., Heck). acs.org |

| Platinum(II) | Trans-cyclometalated C^N^C | Strong luminescence; applications in OLEDs; vapochromism. wikipedia.orgacs.org |

Rhodium complexes are particularly effective in catalyzing C-H bond functionalization reactions, with 2-phenylpyridine serving as a model directing group. researchgate.netnih.gov Rhodium(I) and Rhodium(III) catalysts can activate the C-H bond at the ortho-position of the phenyl ring, enabling a wide range of transformations.

Rh(I) Catalysis: Wilkinson's catalyst and similar Rh(I) complexes can facilitate intramolecular aromatic C-H annulations. nih.gov

Rh(III) Catalysis: Cationic Rh(III) catalysts, often generated in situ, are highly effective for the oxidative coupling of 2-phenylpyridines with unsaturated partners like alkenes and alkynes. nih.govnih.gov This proceeds through a C-H activation step to form a rhodacycle intermediate, followed by insertion of the coupling partner. nih.gov The electronic nature of the substituents on the 2-phenylpyridine ligand can significantly influence the efficiency and selectivity of these catalytic processes.

Computational and experimental studies have shown that rhodium catalysts are well-suited for C-H functionalization reactions of 2-phenylpyridine with diazoalkanes, leading to methylation and alkylation products. nih.gov

Iridium(III) complexes containing cyclometalated 2-phenylpyridine (ppy) ligands are among the most important and widely used photoredox catalysts. tcichemicals.comacs.org Upon irradiation with visible light, these complexes absorb energy to form a long-lived, highly energetic triplet excited state. tcichemicals.comresearchgate.net This excited state is both a powerful oxidant and a potent reductant, enabling it to facilitate a vast array of chemical transformations through single-electron transfer (SET) pathways. chemrxiv.org

The archetypal complex, tris(2-phenylpyridine)iridium (Ir(ppy)₃), and its derivatives like [Ir(ppy)₂(dtbbpy)]PF₆, are benchmarks in the field. acs.orgacs.org The catalytic power of these complexes can be precisely tuned by modifying the ligands. Introducing electron-donating or electron-withdrawing groups, such as the chloro and phenyl substituents in this compound, alters the redox potentials of the catalyst in both its ground and excited states. nih.gov This allows for the custom design of catalysts for specific reactions, such as reductive dehalogenations or arene C-H aminations. acs.orgacs.org

Table 2: Properties of Representative Iridium(III) Photoredox Catalysts

| Complex | Excited State Potential (E*red) | Excited State Potential (E*ox) | Common Applications |

|---|---|---|---|

| fac-Ir(ppy)₃ | -1.73 V vs SCE | +0.31 V vs SCE | Reductive and oxidative transformations tcichemicals.com |

| [Ir(ppy)₂(dtbbpy)]PF₆ | -0.96 V vs SCE | +1.21 V vs SCE | Arene C-H amination, radical reactions chemrxiv.orgacs.org |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | -0.87 V vs SCE | +1.59 V vs SCE | Oxidation reactions, compatible with a range of functional groups acs.org |

Role of this compound as a Precursor in Diverse Chemical Synthesis

The chlorine atom at the 2-position of the pyridine ring makes this compound a valuable synthetic intermediate. This chloro group is a versatile handle that can be substituted through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, the chloro-substituent on the pyridine ring can readily react with boronic acids in the presence of a palladium catalyst. acs.orgresearchgate.net This strategy allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position, transforming the this compound core into more elaborate structures. For instance, a similar methodology is used to synthesize 2-phenyl-3-aminopyridine from 2-chloro-3-aminopyridine and phenylboronic acid, highlighting the utility of the 2-chloro-pyridine moiety as a key building block in organic synthesis. researchgate.net

Development of Advanced Functional Materials

The structural and electronic features of this compound make its derivatives attractive candidates for the development of advanced functional materials.

The integration of pyridine-based compounds into polymers is a known strategy for creating materials with specific functionalities. Universal polymer coatings, for example, are designed to modify a wide range of material surfaces, and their development relies on carefully designed anchoring interactions between the polymer and the substrate. fu-berlin.de

While direct applications of this compound in polymers are not extensively documented, its derivatives hold potential. The phenylpyridine moiety is a key component in phosphorescent metal complexes used in OLEDs. researchgate.net Incorporating such structures into a polymer backbone or as pendant groups could lead to the development of emissive polymers for lighting and display applications. Furthermore, the reactive chloro-group could be used to graft the molecule onto polymer chains, thereby modifying the surface properties of materials or creating functional coatings with tailored electronic or optical characteristics.

Application in Optoelectronic and Luminescent Materials (via derivatives)

Information not available in the searched scientific literature.

Biological Activities and Pharmacological Relevance of 2 Chloro 3 Phenylpyridine Derivatives

Antimicrobial and Antifungal Investigations

Derivatives of pyridine (B92270) and its related heterocyclic structures have been a significant area of research in the quest for new antimicrobial and antifungal agents. While specific studies focusing exclusively on 2-chloro-3-phenylpyridine derivatives are limited in publicly accessible literature, research on analogous structures provides insight into their potential efficacy.

The antibacterial potential of various pyridine derivatives has been documented. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and tested against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Bacillus subtilis researchgate.net. Similarly, studies on 2-chloroquinoline (B121035) derivatives, which share a chlorinated heterocyclic structure, have shown that some compounds exhibit potent antibacterial activity researchgate.net. A review of pyridine compounds highlights that specific substituted Mannich bases demonstrated high antibacterial activity against Gram-negative species including P. aeruginosa and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL nih.gov. Another study on 2-chloro-1,8-naphthyridine-3-carbaldyhyde, a related chloro-substituted aza-aromatic compound, showed moderate activity against E. coli mdpi.com. However, direct data on the efficacy of this compound derivatives against these specific bacterial strains, including Enterococcus faecalis, remains to be fully elucidated in available research.

The antifungal properties of pyridine-containing compounds have been explored with promising results against pathogens like Candida albicans. One study identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), a pyridinone derivative, as having significant antifungal activity nih.gov. This compound demonstrated a rapid fungicidal effect against C. albicans and was also effective against fluconazole- and caspofungin-resistant clinical isolates nih.gov. Synthetic 3-alkylpyridine alkaloid analogs have also been evaluated, with one analog showing potent fungistatic and fungicidal effects against C. albicans, with a MIC of 7.8 μg/mL and a Minimum Fungicidal Concentration (MFC) of 62.5 μg/mL scielo.brscielo.br. Research on hydrazine-based compounds has also identified derivatives with notable activity against C. albicans, with some showing MIC values as low as 5.6 µg/mL mdpi.com. Furthermore, a broad review of pyridine compounds indicated that certain derivatives exhibited high antifungal activity against C. albicans nih.gov. These findings suggest that the broader class of substituted pyridines holds potential for the development of new antifungal agents.

**Table 1: Antifungal Activity of Selected Pyridine Derivatives against *Candida albicans***

| Compound/Derivative Class | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|

| 3-Alkylpyridine analog 1 | 7.8 | 62.5 | scielo.brscielo.br |

| Hydrazine-based compound 2c | 5.6 | - | mdpi.com |

| Hydrazine-based compound 2a | 9.6 | - | mdpi.com |

Anticancer and Anti-inflammatory Properties

The structural features of pyridine derivatives make them attractive candidates for the development of novel anticancer and anti-inflammatory agents.

Several studies have highlighted the anticancer potential of pyridine derivatives through in vitro research. A series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated for their anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. One compound from this series, 5l , emerged as particularly potent, with IC₅₀ values of 3.22 ± 0.2 µM against A549 cells and 2.71 ± 0.16 µM against HCT-116 cells, comparable to the standard drug Doxorubicin (B1662922) nih.govnih.gov. This compound was found to induce apoptosis in HCT-116 cells nih.govnih.gov.

In another study, new bipyridine and bipyrimidine gold (III) dithiocarbamate (B8719985) complexes were synthesized and tested against a panel of human cancer cell lines. Several of these complexes were more cytotoxic than cisplatin (B142131) and were able to overcome cisplatin and doxorubicin resistance mdpi.com. Specifically, complex C6 ([Au₂(BPM)(DMDTC)₂]Cl₄) reduced tumor growth by over 70% in mice bearing PC3 prostate cancer tumor xenografts mdpi.com. While these compounds are not direct derivatives of this compound, their pyridine-containing structures underscore the potential of this chemical class in cancer therapy. Research on 2-chloro-4-anilinoquinazoline derivatives also showed significant antiproliferative activity against various cancer cell lines rsc.org.

Table 2: In Vitro Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | nih.gov |

| Compound 5l | HCT-116 (Colon cancer) | 2.71 ± 0.16 | nih.gov |

| Doxorubicin | A549 (Non-small cell lung cancer) | 2.93 ± 0.28 | nih.gov |

| Doxorubicin | HCT-116 (Colon cancer) | 3.10 ± 0.22 | nih.gov |

Enzyme Inhibition Studies and Therapeutic Potential

The ability of pyridine derivatives to interact with and inhibit enzymes is a key area of their therapeutic potential, particularly in the context of neurodegenerative diseases.

Derivatives of pyridine have been investigated as inhibitors of cholinesterases, enzymes that are critical targets in the management of Alzheimer's disease mdpi.com. A study on derivatives of 2-amino-4,6-dimethylpyridine (B145770) found them to be moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. The research indicated that binding affinity was enhanced by specific structural modifications, such as an increase in molecular volume and the replacement of an amide oxygen with sulfur nih.gov. Although these derivatives were less potent than the specific inhibitor tacrine, the combined anti-inflammatory and cholinesterase-inhibiting activities in a single molecule were noted as potentially beneficial for treating Alzheimer's disease nih.gov. While this research provides valuable insights, specific data on the cholinesterase inhibitory potential of this compound derivatives is not extensively detailed in the reviewed literature.

Kinase Inhibition

Derivatives incorporating the broader phenylpyridine-like framework have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.

One area of investigation has been the inhibition of Kinase Insert Domain-containing Receptor (KDR), a key mediator of angiogenesis. A series of o-amino-arylurea derivatives featuring a substituted phenylpyridine core were synthesized and evaluated for their KDR inhibitory activity. Molecular modeling and biological screening led to the identification of potent inhibitors, with one of the most active compounds demonstrating significant KDR kinase inhibitory activity.

Another important kinase target is the c-KIT kinase, which is implicated in gastrointestinal stromal tumors. Researchers, through a type II kinase inhibitor binding element hybrid design approach, discovered a novel c-KIT kinase inhibitor that is potent against both wild-type c-KIT and a wide range of drug-resistant mutants. This compound, which incorporates a chloro-trifluoromethylphenyl moiety, showed improved bioavailability.

Furthermore, derivatives of 2-chloro-pyridine have been explored as potential telomerase inhibitors. A series of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and tested for their anticancer properties. Several of these compounds exhibited activity against gastric cancer cells. Notably, one compound was found to be a strong inhibitor of telomerase, a key enzyme in cancer cell immortality.

Table 1: Examples of Phenylpyridine-related Kinase Inhibitors

| Compound Class | Target Kinase | Key Structural Features |

|---|---|---|

| o-amino-arylureas | KDR | Substituted phenylpyridine core |

| Acetamide Derivatives | c-KIT | Chloro-trifluoromethylphenyl group |

Structure-Activity Relationships (SAR) and Molecular Design for Bioactive Analogs

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective bioactive analogs.

In the context of kinase inhibition, the substitution pattern on the phenylpyridine core plays a critical role in determining both potency and selectivity. For a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a phenyl-heterocycle structure, variations of substituents on the 6-phenyl ring did not significantly alter the preference for inhibiting c-Src over Wee1 kinase. However, the introduction of solubilizing substituents on the 2-anilino ring often led to an increase in Wee1 activity, thereby reducing the selectivity. Furthermore, the placement of alkyl groups at the 5-position generally resulted in Wee1 selective compounds, although this came at the cost of absolute potency.

For a different class of kinase inhibitors, indole-substituted 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides), no clear relationship was observed between substitution on the indole (B1671886) ring and inhibitory activity. While compounds with substituents at the 4-position were generally inactive, 5-substituted derivatives bearing electron-withdrawing groups demonstrated inhibitory effects. Interestingly, specific halogen substitutions at the 5-position led to preferential inhibition of certain kinases, with 5-Cl and 5-Br derivatives favoring pp60v-src inhibition and the 5-CF3 compound preferentially inhibiting EGFR.

The principles of rational drug design are increasingly being applied to the development of novel kinase inhibitors based on phenylpyridine and related scaffolds. This approach often involves computational methods to predict the binding of ligands to the kinase active site, guiding the synthesis of compounds with improved affinity and selectivity.

One strategy involves a "scaffold-hopping" approach, where a known pharmacophore is incorporated into a new core structure to improve physicochemical properties and biological activity. For example, by hybridizing known inhibitor structures, researchers have designed quinazoline-based multi-kinase inhibitors. This rational design process led to compounds with dual inhibitory activity against FLT3 and AURKA kinases, along with improved properties like lipophilicity.

Another key aspect of rational design is the use of molecular docking simulations. By modeling the interaction of a compound with the active site of a target protein, such as telomerase, researchers can predict the binding mode and identify key interactions. This information can then be used to design new derivatives with enhanced potency. For instance, docking studies were used to understand the binding of a potent 2-chloro-pyridine derivative within the active site of telomerase, providing a basis for further optimization.

Neuroprotective Potential of Phenylpyridine Derivatives

While direct studies on the neuroprotective effects of this compound are limited, research on related pyridine-containing structures suggests a potential for this class of compounds in the context of neurodegenerative diseases.

A study on novel 1,4-dihydropyridine (B1200194) derivatives revealed significant neuroprotective properties. Several of these compounds, including those with a 2-chlorophenyl substituent, demonstrated the ability to protect neuronal cells from toxicity induced by oxidative stress and tau hyperphosphorylation. The neuroprotective effect appeared to be linked to both their antioxidant capacity and their ability to inhibit GSK-3β, a kinase implicated in the pathology of Alzheimer's disease. For instance, a derivative with a 2-chlorophenyl group showed a neuroprotective percentage of over 50%. mdpi.com

Conversely, some simpler phenylpyridine derivatives have been investigated for potential neurotoxicity. For example, 2-phenylpyridine (B120327) and 3-phenylpyridine, which are found in tea, were studied as analogs of the neurotoxin MPTP, a compound known to induce Parkinson's-like symptoms. However, prolonged administration of high doses of 2-phenylpyridine and its N-methylated tetrahydro derivative did not lead to a decrease in dopamine (B1211576) or its metabolites in the striatum of mice, suggesting these specific compounds are unlikely to be the cause of idiopathic Parkinson's disease.

Other Investigated Biological Effects (e.g., Insecticidal Activity of Phenylpyridine Derivatives)

Beyond their pharmacological potential in humans, phenylpyridine derivatives have shown significant promise in agriculture as insecticidal agents. The phenylpyridine scaffold is a key component in a number of commercially successful pesticides.

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized. mdpi.com Their insecticidal activity was evaluated against several pests, including Mythimna separata (oriental armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite). mdpi.comnih.gov Several of these compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.comnih.gov The structure-activity relationship study revealed that the insecticidal activity was optimized when the benzene (B151609) ring had a methoxy (B1213986) group at the second position or chlorine, trifluoromethyl, or trifluoromethoxy groups at the third position. mdpi.com

Table 2: Insecticidal Activity of Selected 2-Phenylpyridine Derivatives against Mythimna separata

| Compound | Substituent on N-phenyl ring | Inhibition at 500 mg/L (%) |

|---|---|---|

| 5b | 2-OCH3 | 100 |

| 5d | 3-Cl | 100 |

| 5g | 3-CF3 | 100 |

| 5h | 3-OCF3 | 100 |

Data sourced from Zhang et al., 2023. mdpi.comnih.gov

This research highlights the potential of the 2-phenylpyridine core in the development of new and effective insecticides, which is crucial in addressing the growing issue of pest resistance to existing treatments. mdpi.comnih.gov

Computational Chemistry and Spectroscopic Characterization of 2 Chloro 3 Phenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular method for theoretical and computational chemists to calculate the ground state energy and electron density of molecules. scispace.com

Prediction of Electronic Structure and Energetics

DFT calculations are crucial for predicting the electronic properties of molecules. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. rsc.org A smaller energy gap suggests higher reactivity and lower kinetic stability. rsc.org

For instance, in studies of related substituted pyridinium (B92312) bromides, DFT calculations were used to determine HOMO and LUMO energies. rsc.org The energy gap is calculated as ΔE = ELUMO - EHOMO. rsc.org These values provide insight into the charge transfer interactions occurring within the molecule. Theoretical studies on substituted pyridines have been performed at various levels of theory, such as HF/6-31G, MP2/6-31G, and B3LYP/6-31G*, to calculate their basicities in the gas phase and in solution. acs.org The electronic properties of molecules like 2-phenylpyridine (B120327) have been studied using the B3LYP functional to understand the characteristics of both neutral molecules and their ions. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Pyridinium Compounds This table presents example data from related compounds to illustrate the outputs of DFT calculations, as specific values for 2-chloro-3-phenylpyridine are not available in the provided sources.

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Monomeric Pyridinium Bromide 1 | -6.254 | -2.020 | 4.234 |

| Monomeric Pyridinium Bromide 2 | -6.023 | -2.055 | 3.968 |

| Dimeric Pyrazolium (B1228807) Bromide | -6.214 | -3.089 | 3.125 |

Data sourced from a study on substituted pyridinium and pyrazolium bromides. rsc.org

Analysis of Conformational Preferences and Molecular Geometry

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. This compound, being a biaryl system, has a key conformational feature: the torsion angle between the pyridine (B92270) and phenyl rings. DFT calculations are employed to determine the most stable conformation (the lowest energy state) and to analyze the energy profile of rotation around the C-C bond connecting the two rings. plos.orgrsc.org

The conformational preferences in such fragments are determined by a balance of resonance stabilization, which favors planarity, and steric or electrostatic repulsions, which may favor a twisted conformation. plos.org For example, in 2-phenylpyridine, the introduction of a substituent can destabilize planar conformations, making perpendicular arrangements more accessible. plos.org The geometry of related pyridine derivatives has been established using DFT studies, often with the B3LYP functional and a 6-311++G(d,p) basis set, to identify the most stable conformer by scanning the potential energy surface for rotatable bonds. sci-hub.setandfonline.com The optimized geometry from DFT calculations generally shows good agreement with experimental data from X-ray crystallography. tandfonline.com

Simulation of Vibrational Modes and Spectroscopic Data

DFT calculations can simulate vibrational spectra (Infrared and Raman), which aids in the interpretation of experimental spectroscopic data. sns.it By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular vibrations, such as ring breathing modes, C-H stretches, or C-Cl vibrations. sns.itrsc.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities. researchgate.netresearchgate.net

Ligand-Protein Interaction Modeling (e.g., with AChE, CDK1/cyclinB1/CKS2)

Molecular docking studies have been used to model the interaction of 2-chloropyridine (B119429) derivatives with various protein targets. researchgate.netjoseroda.com

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapy. nih.gov Molecular modeling of 2-chloropyridine-3,5-dicarbonitrile (B1600407) derivatives with AChE has been performed to understand their binding modes. joseroda.com These studies help to elucidate how the ligand fits into the enzyme's active site, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). joseroda.comnih.gov The chlorine atom at the C2 position of the pyridine ring influences the binding mode, as it cannot form the hydrogen bonds that an amino group in the same position could. joseroda.com

Cyclin-Dependent Kinase 1 (CDK1)/cyclinB1/CKS2: The CDK1/cyclinB1/CKS2 complex is essential for cell cycle regulation, and its dysregulation is a hallmark of many cancers, making it a significant therapeutic target. nih.govrcsb.org Molecular docking has been employed to investigate the interactions of various pyridine-containing compounds with this protein complex. rsc.orgresearchgate.netnih.gov The studies visualize the binding of the ligand within the protein's active site and identify key interactions. rsc.orgnih.gov The ligand and protein structures are typically prepared for docking by adding hydrogen atoms and optimizing their geometry using force fields like OPLS-2005. nih.gov

Prediction of Binding Affinities and Modes of Action

Docking simulations provide insights into the binding affinity, often expressed as a docking score in kcal/mol, and the specific interactions that stabilize the ligand-protein complex. rsc.orgnih.gov

Binding Affinity: The docking score is an estimation of the binding free energy. For example, in a study of substituted pyridinium bromides with the Human CDK1/CyclinB1/CKS2 protein, docking scores were calculated to compare the binding affinities of different compounds. rsc.orgnih.gov Lower docking scores generally indicate stronger binding. nih.gov

Modes of Action: By analyzing the docked pose, researchers can identify the specific amino acid residues involved in the interaction. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For 2-chloropyridine derivatives targeting AChE, modeling revealed that the binding mode is influenced by the substituent at the C2 position of the pyridine ring. joseroda.com In the case of 6-chloro-pyridonepezils, a class of donepezil (B133215) hybrids, docking studies confirmed a dual binding mode where the compounds interact simultaneously with the catalytic and peripheral sites of AChE. bohrium.com This detailed understanding of the interaction pattern is crucial for explaining the compound's mechanism of action and for designing more potent and selective inhibitors. joseroda.combohrium.com

Table 2: Example Docking Scores of Pyridine-Related Compounds with Protein Targets This table provides illustrative data from related compounds, as specific values for this compound were not found in the provided sources.

| Compound Class | Protein Target | Docking Score (kcal/mol) |

|---|---|---|

| Monomeric Substituted Pyridinium Bromide | Human CDK1/CyclinB1/CKS2 | -3.668 |

| Dimeric Substituted Pyridinium Bromide | Human CDK1/CyclinB1/CKS2 | -4.036 |

| m-xylene linked dimeric pyrazolium bromide | Human CDK1/CyclinB1/CKS2 | -4.458 |

Data sourced from a study on substituted pyridinium and pyrazolium bromides. rsc.orgnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy of this compound reveals distinct signals for the protons on both the pyridine and phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the chlorine atom and the adjacent aromatic ring. Typically, the protons on the pyridine ring appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns providing confirmation of the substitution pattern.

¹⁵N NMR: Nitrogen-15 NMR, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to the nature of substituents on the pyridine ring. core.ac.uk In related substituted pyridine N-oxides, the ¹⁵N chemical shifts have been shown to vary significantly with the electronic properties of the substituents. core.ac.uk

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylpyridine | 8.71 (d, J = 4.8 Hz, 1H), 8.05 (dd, J = 1.8 Hz, 1H), 7.86 – 7.65 (m, 3H), 7.47 (d, J = 7.9 Hz, 1H), 7.42 (t, J = 7.7 Hz, 1H), 7.22 (ddd, J = 6.7, 4.9, 1.9 Hz, 1H) | 158.19, 151.74, 149.75, 139.32, 136.78, 128.57, 126.20, 124.30, 124.10, 122.04, 120.90 | rsc.org |

| 2-(3-dimethylphenyl)pyridine | 8.73 (d, J = 4.7 Hz, 1H), 7.87 (s, 1H), 7.84 – 7.73 (m, 3H), 7.39 (dd, J = 7.6 Hz, 1H), 7.29 – 7.24 (m, 2H), 2.46 (s, 3H) | 157.40, 149.18, 138.81, 138.50, 137.16, 129.94, 128.69, 127.72, 124.09, 122.11, 120.86 | rsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and to probe the vibrational modes of this compound. ksu.edu.sa These two methods are complementary, as some molecular vibrations may be more prominent in one technique than the other. ksu.edu.sa

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine and phenyl rings. Key absorptions would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the rings, and in-plane and out-of-plane C-H bending vibrations. The C-Cl stretching vibration will also give rise to a characteristic absorption, typically in the lower frequency region of the spectrum. For related cyanopyridine derivatives, characteristic IR bands for C=C, C≡N, and C-Cl have been reported. scielo.org.co

Table 2: Characteristic Vibrational Frequencies for Phenylpyridine and Related Structures Note: This table provides a general guide to the expected regions for key vibrational modes based on data for related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C and C=N Ring Stretch | 1600 - 1400 | IR, Raman |

| Aromatic C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule. For the related compound 2-chloro-4-phenylpyridine, the molecular formula is C₁₁H₈ClN. nih.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be obtained, X-ray diffraction analysis can provide accurate bond lengths, bond angles, and torsional angles. This technique would reveal the relative orientation of the phenyl and pyridine rings, which can be twisted with respect to each other. The crystal packing arrangement, showing how the molecules are arranged in the crystal lattice, would also be determined. For example, the crystal structure of dichloridobis(3-phenylpyridine-kN)platinum(II) reveals a trans-Cl₂N₂ square-planar coordination geometry, with the pyridine and phenyl rings of each ligand being twisted. researchgate.net Similarly, X-ray crystallography has been used to determine the molecular structures of various metal complexes of phenylpyridines. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are increasingly employed to understand and predict the mechanisms of chemical reactions. nih.govrsc.org These computational approaches can be used to model the reaction pathways involved in the synthesis or further functionalization of this compound.

By calculating the energies of reactants, transition states, and products, quantum chemical calculations can provide a detailed picture of the reaction mechanism. nih.gov For instance, these calculations can be used to investigate the mechanism of cross-coupling reactions used to synthesize this compound, or to predict the regioselectivity of subsequent reactions. DFT and other methods have been successfully used to rationalize the mechanisms of various cross-coupling reactions. acs.org The insights gained from these calculations can guide the development of new synthetic methods and the design of more efficient catalysts. rsc.org Computational studies can also be used to predict various molecular properties, including geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data to validate the computational model. nrel.gov

Environmental and Green Chemistry Considerations in 2 Chloro 3 Phenylpyridine Research

Evaluation of Environmental Impact of Synthetic Processes

Traditional synthetic routes to construct the phenylpyridine scaffold, such as Suzuki-Miyaura cross-coupling, often rely on methodologies with notable environmental drawbacks. The synthesis of 2-Chloro-3-phenylpyridine and related compounds typically involves the coupling of a chloropyridine precursor with a phenyl derivative.

The environmental impact of these processes stems from several factors: